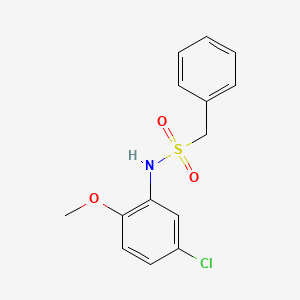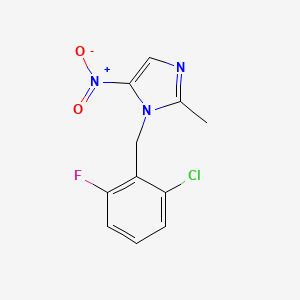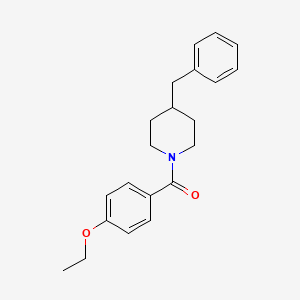![molecular formula C17H15N3O2S B5848852 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, an important neurotransmitter and precursor for protein synthesis. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and metabolic disorders.
Mechanism of Action
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option.
Biochemical and Physiological Effects
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to induce cell death in cancer cells by inhibiting glutaminase. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to have metabolic effects, including reducing the levels of lactate and increasing the levels of citrate in cancer cells.
Advantages and Limitations for Lab Experiments
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages as a tool for studying glutaminase and its role in cancer. It is highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also relatively easy to synthesize and has been used in a variety of in vitro and in vivo studies.
However, there are also limitations to using N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in lab experiments. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has poor solubility in water, making it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is in the development of more potent and selective glutaminase inhibitors. Another area of interest is in the use of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for more studies to better understand the metabolic effects of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide and its potential applications in metabolic disorders.
Synthesis Methods
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzamide. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to form the key intermediate, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide.
Scientific Research Applications
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase, thereby reducing the availability of glutamine for cancer cells and inducing cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17(23)18-12-7-5-6-11(10-12)16-19-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFXCFOIQKIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)